molecular formula C16H18N2 B12294780 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline

2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline

Cat. No.: B12294780
M. Wt: 238.33 g/mol
InChI Key: VHNSKBKZGHFGKH-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline is a complex organic compound with the molecular formula C16H18N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo condensation reactions followed by cyclization to form the desired phenanthroline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenanthrolines .

Scientific Research Applications

2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and photophysical properties. These complexes can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline is unique due to its specific structural features, which allow it to form stable complexes with various metal ions. This property makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene

InChI

InChI=1S/C16H18N2/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14/h3-6H,7-10H2,1-2H3

InChI Key

VHNSKBKZGHFGKH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C3C(=CC=C4C3=C(CN(C4)C)C=C2)C1

Origin of Product

United States

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